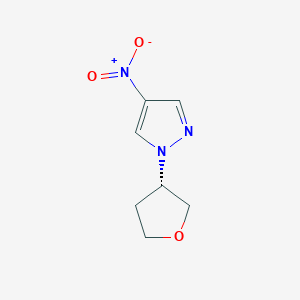

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

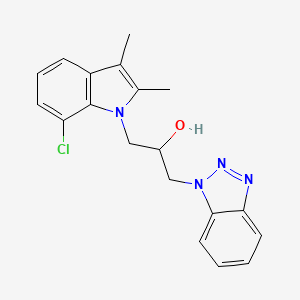

Tetrahydrofuran (THF) is a commonly occurring substructure found in a broad array of natural products and other biologically active molecules . For example, the annonaceous acetogenins are a large family of natural products bearing tetrahydrofuran cores . Tetrahydrofuran moieties are also found in many other classes of natural products including lignans, polyether ionophores, and macrodiolides . These substances exhibit a diverse range of biological activities including antitumor, antihelmic, antimalarial, antimicrobial, and antiprotozoal .

Synthesis Analysis

Nucleophilic substitution chemistry has played a large role in tetrahydrofuran synthesis and has been utilized in the construction of many natural products . Many classical approaches to the formation of cyclic ethers employ intramolecular S N 2 reactions between a hydroxyl group and a tethered leaving group (e.g. halide or sulfonate) .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The tetrahydrofuran ring in “(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole” would consist of four carbon atoms and one oxygen atom .

Chemical Reactions Analysis

The chemical reactions involving tetrahydrofuran derivatives can be quite diverse, depending on the functional groups present in the molecule. For instance, tetrahydrofuran can undergo reactions such as ring-opening polymerization and nucleophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and composition. For example, the physical properties of a compound can include its melting point, boiling point, and solubility in various solvents .

Applications De Recherche Scientifique

Novel Synthesis Methods and Chemical Properties

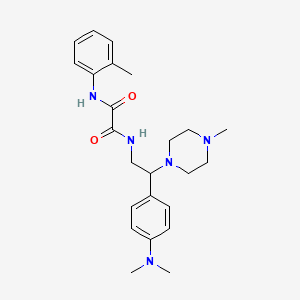

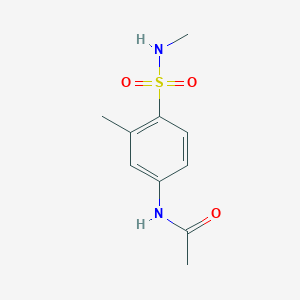

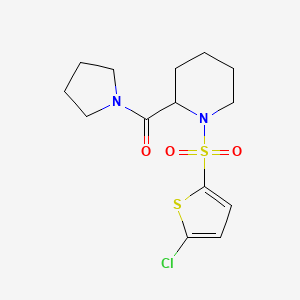

- A study detailed a novel synthesis of nitrofuran-containing tetrasubstituted pyrazole derivatives, highlighting their significant antibacterial and antifungal activities. These compounds were synthesized via a 1,3-dipolar cycloaddition reaction, presenting an innovative approach in the realm of organic chemistry (Rai & Kalluraya, 2007).

Energetic Material Development

- Research introduced a novel energetic compound and a series of corresponding energetic salts, focusing on their low sensitivity and high thermal stability. These findings suggest a potential avenue for developing new energetic materials with improved performance characteristics (Zheng et al., 2020).

- Another study presented a unique energetic pyrazole framework containing both furazan and trinitromethyl moieties. The synthesis approach and the promising explosive properties of the resultant compound provide insights into the potential of pyrazole derivatives in the field of energetic materials (Dalinger et al., 2016).

Structural and Molecular Studies

- The molecular and crystal structure of nifurtimox and its pyrazol-1-yl analogs were examined, revealing the conformation and molecular packing differences. This study underlines the importance of structural analysis in understanding the properties and potential applications of these compounds (Foces-Foces et al., 2010).

- An investigation into the molecular structure of a specific pyrazole compound highlighted the importance of intramolecular hydrogen bonding and intermolecular interactions, which play a crucial role in determining the structural stability and reactivity of such compounds (Goh et al., 2009).

Reactivity and Synthesis of Derivatives

- Studies on the synthesis and reactivity of nitropyrazoles shed light on their potential in constructing various novel derivatives, revealing the versatility of pyrazole-based compounds in synthetic chemistry (Volkova et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

4-nitro-1-[(3S)-oxolan-3-yl]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c11-10(12)7-3-8-9(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJNLXWEKHTMPZ-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1N2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B2360469.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2360470.png)

![6-[4-(4-Methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2360471.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360480.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2360482.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2360485.png)

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide](/img/structure/B2360492.png)